IMD-0354

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Melanoma Research

Specific Scientific Field: The specific scientific field is Cancer Research, specifically Melanoma.

Summary of the Application: IMD-0354 has been identified as a Glutamine Carrier Protein Inhibitor in Melanoma . It’s a potent inhibitor of glutamine uptake that attained sustained low intracellular glutamine levels .

Methods of Application or Experimental Procedures: An image-based screen was performed to identify small molecules that are able to prevent the localization of SLC1A5 to the plasma membrane without impacting cell shape . IMD-0354 was selected for further detailed functional assessment .

Results or Outcomes: IMD-0354 attenuated mTOR signaling, suppressed two- and three-dimensional growth of melanoma cells, and induced cell-cycle arrest, autophagy, and apoptosis . It effectively inhibited growth of tumor cells in culture as well as in preclinical models .

Application in Breast Cancer Research

Specific Scientific Field: The specific scientific field is Cancer Research, specifically Breast Cancer.

Summary of the Application: IMD-0354 targets Breast Cancer Stem Cells . It’s a novel approach for an adjuvant to chemotherapy to prevent multidrug resistance in a murine model .

Methods of Application or Experimental Procedures: IMD-0354 was used in combination therapy with doxorubicin encapsulated in targeted nanoparticles . The targeted drug delivery was achieved with a legumain inhibitor .

Results or Outcomes: IMD-0354 was found to decrease the side population (SP) of cells, which are proposed to be responsible for multidrug resistance (MDR) and tumor repopulation . It reduced viability and increased apoptosis in non-CSCs .

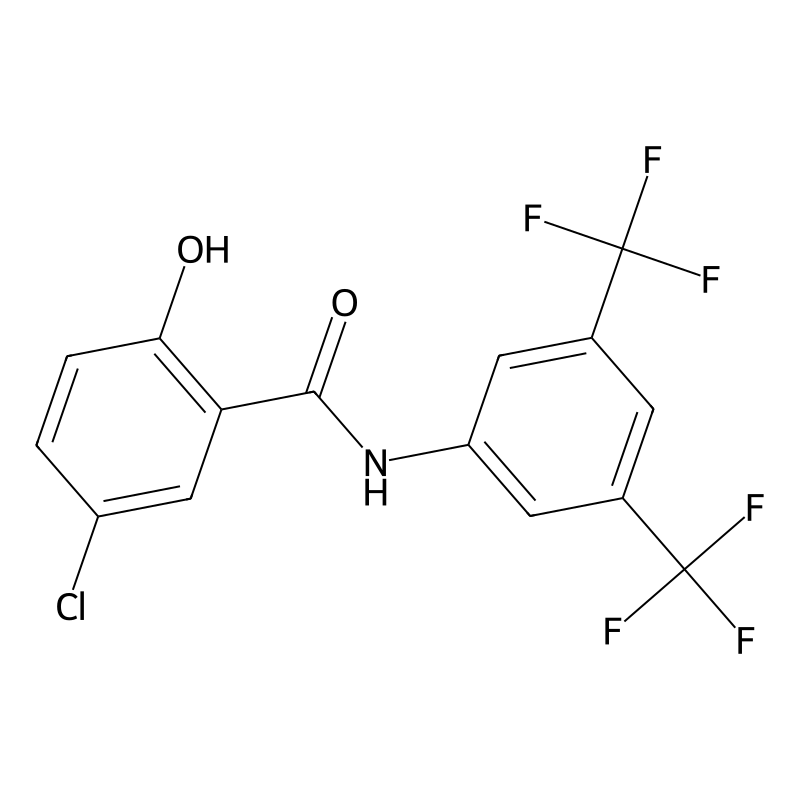

IMD-0354 is a small molecule compound known for its role as an inhibitor of the IκB kinase complex, specifically targeting IκB kinase beta. This inhibition prevents the phosphorylation of IκBα, leading to the retention of this protein in the cytoplasm and subsequently blocking the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells. The chemical structure of IMD-0354 is characterized by its unique combination of a 5-chloro-2-hydroxy-benzamide moiety and a 3,5-bis-trifluoromethyl-phenyl group, which contributes to its biological activity and specificity .

The mechanism of action for this compound remains elusive. Research suggests it might inhibit cholinesterases, enzymes that break down acetylcholine, a vital neurotransmitter []. Inhibiting these enzymes could potentially elevate acetylcholine levels in the brain, offering a therapeutic approach for neurodegenerative diseases. However, further studies are needed to confirm this mechanism.

IMD-0354 exhibits significant biological activity, particularly in inducing apoptosis in various cancer cell lines. It has been shown to inhibit NF-κB activation, which is crucial for cell survival and proliferation. In chronic lymphocytic leukemia cells, IMD-0354 induced apoptosis and reduced DNA-binding activity of NF-κB in a dose-dependent manner . Furthermore, it has demonstrated the ability to inhibit glutamine uptake, leading to reduced growth in melanoma cells and other tumor-derived cell lines . This compound's effects on cellular metabolism and signaling pathways make it a promising candidate for cancer therapy.

The synthesis of IMD-0354 typically involves several key steps:

- Condensation Reaction: A derivatized aniline is reacted with benzoic acid under phosphorus trichloride conditions.

- Methylation: The phenolic hydroxyl group can be methylated using methyl iodide.

- Coupling Reactions: Various coupling reactions, such as Suzuki coupling, can be employed to introduce different substituents on the aromatic rings.

These methods allow for the generation of analogues with varying biological activities, providing insights into structure-activity relationships .

IMD-0354 has potential applications in cancer treatment due to its ability to modulate NF-κB signaling pathways. Its role as an apoptosis inducer makes it relevant in therapeutic strategies targeting various malignancies, including chronic lymphocytic leukemia and melanoma . Additionally, its inhibitory effects on glutamine metabolism suggest applications in metabolic reprogramming strategies for cancer therapy .

Studies have indicated that IMD-0354 interacts specifically with components of the NF-κB signaling pathway. By inhibiting IκB kinase beta, it prevents the degradation of IκBα, thereby blocking NF-κB activation. This interaction has been confirmed through various assays that measure apoptosis rates and NF-κB DNA-binding activity following treatment with IMD-0354 . Furthermore, combination studies with other inhibitors have shown enhanced efficacy against tumor cells, highlighting its potential for use in combination therapies .

Several compounds share structural similarities or biological activities with IMD-0354. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| BAY 11-7082 | An IκB kinase inhibitor similar in function | Known for its rapid onset but less specificity |

| TPCA-1 | Another IκB kinase inhibitor | Exhibits anti-inflammatory properties |

| CAY10603 | Inhibits NF-κB signaling | Shows selective toxicity towards cancer cells |

IMD-0354 is unique due to its specific binding affinity for IκB kinase beta and its dual role as a modulator of glutamine metabolism, which distinguishes it from other inhibitors that primarily focus on NF-κB signaling alone .

IMD-0354, chemically known as N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, has been extensively studied for its effects on Inhibitor of Nuclear Factor Kappa B Kinase Beta activity. However, research findings present a complex picture regarding its direct enzymatic inhibition capabilities [1].

Direct enzyme assays using recombinant human Inhibitor of Nuclear Factor Kappa B Kinase Beta revealed that IMD-0354 demonstrates minimal direct enzymatic inhibition, with inhibitory concentration values exceeding 100 micromolar and showing only 5.43 percent inhibition at this concentration [1]. This finding challenges earlier assumptions about IMD-0354 functioning as a direct Inhibitor of Nuclear Factor Kappa B Kinase Beta inhibitor. Similarly, the compound showed limited activity against related kinases, including Inhibitor of Nuclear Factor Kappa B Kinase Alpha (3.45 percent inhibition at 100 micromolar), Inhibitor of Nuclear Factor Kappa B Kinase Epsilon (30.5 percent inhibition at 100 micromolar), and Nuclear Factor Kappa B Inducing Kinase (13.8 percent inhibition at 100 micromolar) [1].

Despite the lack of direct enzymatic inhibition, IMD-0354 demonstrates potent cellular effects on Nuclear Factor Kappa B signaling pathways. In cellular assays measuring Inhibitor of Nuclear Factor Kappa B Alpha degradation in Jurkat cells, IMD-0354 exhibited an inhibitory concentration of 0.218 ± 0.007 micromolar [1]. This cellular potency suggests that IMD-0354 may function through indirect mechanisms rather than direct Inhibitor of Nuclear Factor Kappa B Kinase Beta enzyme inhibition.

The compound effectively blocks Nuclear Factor Kappa B nuclear translocation and attenuates myocardial ischemia reperfusion injury by decreasing expression of adhesion molecules Intercellular Adhesion Molecule 1 and P-selectin while inhibiting cytokine and chemokine production in cardiomyocytes [2]. These effects demonstrate functional inhibition of the Nuclear Factor Kappa B pathway, even in the absence of direct enzymatic targeting.

Modulation of Nuclear Factor Kappa B Signaling Cascade

IMD-0354 exerts significant modulatory effects on the Nuclear Factor Kappa B signaling cascade through multiple mechanisms. The compound functions as a potent inhibitor of Nuclear Factor Kappa B transcriptional activity, with an inhibitory concentration of 1.2 micromolar for Tumor Necrosis Factor Alpha induced Nuclear Factor Kappa B transcription [3].

In Nuclear Factor Kappa B reporter assays, IMD-0354 demonstrated substantial inhibitory activity in Jurkat cells, reducing activity to 23.48 percent residual activity at 1 micromolar concentration after 6 hours of treatment [1]. The compound's effects vary depending on cell type and Nuclear Factor Kappa B activation status, showing different potencies in constitutively activated versus stimulus-activated Nuclear Factor Kappa B pathways.

The modulation of Nuclear Factor Kappa B signaling by IMD-0354 results in downstream effects on multiple cellular processes. In osteoclast formation studies, the compound blocked Nuclear Factor Kappa B signaling pathway activation, leading to suppression of transcription factors Nuclear Factor of Activated T cells c1 and c-Fos, with decreased expression of osteoclast-related genes [4]. This demonstrates the functional consequences of Nuclear Factor Kappa B pathway modulation by IMD-0354.

Research in diabetic retinopathy models showed that IMD-0354 administration at 30 milligrams per kilogram daily significantly reduced Nuclear Factor Kappa B activation, resulting in preservation of retinal vascular integrity and suppression of retinal Vascular Endothelial Growth Factor expression [5]. These findings illustrate the therapeutic potential of Nuclear Factor Kappa B modulation by IMD-0354 in disease contexts.

Impact on Glutamine Transporter SLC1A5 Localization

A novel mechanism of IMD-0354 action involves its impact on Solute Carrier Family 1 Member 5 glutamine transporter localization at the plasma membrane. High-content screening identified IMD-0354 as a small molecule capable of preventing Solute Carrier Family 1 Member 5 localization to the plasma membrane without affecting cell morphology [6] [7].

From approximately 7,000 small molecules screened, IMD-0354 emerged as the most effective compound for impairing plasma membrane localization of Solute Carrier Family 1 Member 5 [6]. The compound demonstrated dose-dependent effects on Solute Carrier Family 1 Member 5 membrane localization, with screening criteria requiring less than 40 percent plasma membrane intensity activity compared to controls [6].

Importantly, IMD-0354 showed specificity for Solute Carrier Family 1 Member 5, as it did not affect plasma membrane localization of other Solute Carrier family members, including Solute Carrier Family 38 Member 2 and Solute Carrier Family 7 Member 5 [6]. This specificity suggests a targeted mechanism rather than general membrane protein disruption.

The disruption of Solute Carrier Family 1 Member 5 localization by IMD-0354 results in potent inhibition of glutamine uptake. Radiotracer studies using tritiated glutamine demonstrated sustained inhibition of glutamine uptake as early as 15 minutes following IMD-0354 treatment, with effects persisting for 24 hours [6]. This rapid onset and sustained duration indicate efficient disruption of glutamine transport mechanisms.

Overexpression experiments provided further evidence for Solute Carrier Family 1 Member 5 as the primary target, as ectopic expression of Solute Carrier Family 1 Member 5 partially restored glutamine uptake inhibited by IMD-0354, while overexpression of Solute Carrier Family 38 Member 2 did not provide similar rescue effects [6]. These findings establish Solute Carrier Family 1 Member 5 as a key mediator of IMD-0354 effects on glutamine metabolism.

Dual Targeting of Oncogenic and Metabolic Pathways

IMD-0354 demonstrates unique dual targeting capabilities, simultaneously affecting both oncogenic signaling pathways and metabolic processes. This dual action creates synergistic effects that enhance its potential as a therapeutic agent for cancer treatment.

Oncogenic Pathway Targeting

The compound targets multiple oncogenic pathways simultaneously. Ribonucleic Acid sequencing analysis identified 480 upregulated and 516 downregulated genes following IMD-0354 treatment, with fold changes greater than 2 and Benjamini-Hochberg corrected p-values less than 0.05 [6]. Top canonical pathways affected include the unfolded protein response, cell cycle regulation, and Deoxyribonucleic Acid damage response pathways [6].

Upstream regulator analysis revealed that IMD-0354 affects key oncogenic regulators including c-Myc and DNA Damage Inducible Transcript 3, which are central to cell cycle control and stress responses [6]. The compound induced cell cycle arrest, specifically increasing the fraction of cells in G1 phase from 40 percent to over 50 percent within the concentration range of 0.32 to 1.25 micromolar [6].

Metabolic Pathway Disruption

IMD-0354 significantly disrupts cellular metabolism through its effects on glutamine utilization. Gas chromatography mass spectrometry analysis demonstrated decreased intracellular levels of glutamine, glutamate, aspartate, and asparagine following treatment [6]. These changes reflect the compound's ability to disrupt glutamine-dependent biosynthetic pathways essential for tumor cell survival.

The compound attenuates mechanistic Target of Rapamycin Complex 1 signaling, as evidenced by reduced phosphorylation of p70 ribosomal protein S6 kinase 1, a direct substrate of mechanistic Target of Rapamycin Complex 1 [6]. This effect was observed as early as 1 hour after treatment and was sustained over 24 hours, indicating persistent disruption of growth-promoting signaling pathways [6].

Compensatory Metabolic Responses

In response to glutamine restriction, IMD-0354 treatment enhanced glucose metabolism, resulting in increased lactate generation as a compensatory metabolic route [6]. This metabolic reprogramming demonstrates the cellular attempt to maintain energy production despite glutamine deprivation, highlighting the compound's effectiveness in disrupting primary metabolic pathways.

Synergistic Effects and Therapeutic Implications

The dual targeting capability of IMD-0354 creates synergistic antitumor effects. Combination studies with glutaminase 1 or lactate dehydrogenase A inhibitors enhanced melanoma cell death beyond that achieved with single agents [6]. This synergy suggests that simultaneous targeting of multiple metabolic pathways can overcome compensatory mechanisms that limit single-agent efficacy.

In vivo studies demonstrated that IMD-0354 suppressed melanoma growth in xenograft models, confirming the therapeutic relevance of its dual targeting mechanism [6]. The compound's pronounced effects on tumor-derived cell lines compared to non-transformed cells suggest a therapeutic window that could be exploited clinically [6].

IMD-0354 demonstrates significant apoptotic activity across multiple hematological malignancy cell types through targeted nuclear factor kappa B pathway inhibition. The compound functions as a potent inhibitor of inhibitor of kappa B kinase beta, specifically targeting the phosphorylation of inhibitor of kappa B alpha, thereby preventing nuclear factor kappa B release and subsequent nuclear translocation [1] [2].

In chronic lymphocytic leukemia cells, IMD-0354 induces apoptosis with a mean rate of 26% across patient samples, with individual responses ranging from 8% to 48% [1] [2]. This apoptotic effect occurs independent of immunoglobulin heavy variable gene mutational status, indicating broad therapeutic applicability across chronic lymphocytic leukemia subtypes [1]. The mechanism involves direct targeting of the nuclear factor kappa B pathway, as demonstrated by significant reduction in deoxyribonucleic acid binding activity of nuclear factor kappa B following treatment [1].

Adult T-cell leukemia cells show substantial sensitivity to IMD-0354, with the compound efficiently inhibiting survival of cluster of differentiation 4 positive cluster of differentiation 25 positive primary adult T-cell leukemia cells and preventing growth or inducing apoptosis in patient-derived cell lines [3]. Daily administration of IMD-0354 prevents tumor growth in mice inoculated with adult T-cell leukemia cells, demonstrating in vivo efficacy [3].

Mast cells harboring constitutively activated c-kit receptors exhibit dose-dependent apoptotic responses to IMD-0354 treatment. In human mast cell line-1 cells with Asp816Val and Val560Gly mutations, concentrations of 0.5 to 2.5 micromolar result in cell cycle arrest at the G0/G1 phase, followed by apoptosis induction [4]. The compound specifically suppresses cyclin D3 expression, which is dramatically decreased upon treatment, leading to disruption of cell cycle progression [4].

Gene expression analysis reveals that IMD-0354 treatment significantly affects the expression of apoptosis-related genes. Antiapoptotic genes baculoviral inhibitor of apoptosis repeat containing 2 and baculoviral inhibitor of apoptosis repeat containing 3 show significant reduction in expression, while the proapoptotic gene BCL2 binding component 3, also known as p53 upregulated modulator of apoptosis, demonstrates significant increase following treatment [1].

| Cell Type | Concentration Range | Apoptosis Rate | Mechanism | Key Findings |

|---|---|---|---|---|

| Chronic Lymphocytic Leukemia cells | 1-10 μM | 26% (range 8-48%) | Nuclear factor kappa B pathway inhibition | Independent of immunoglobulin heavy variable mutational status |

| Adult T-cell Leukemia cells | Not specified | Significant suppression | Inhibitor of kappa B kinase 2 inhibition | Prevented tumor growth in mice |

| Mast cells (human mast cell line-1) | 0.5-2.5 μM | Dose-dependent increase | Cell cycle arrest at G0/G1 | Suppressed cyclin D3 expression |

| Chronic Lymphocytic Leukemia cells | 1-10 μM | 20% (with thioredoxin) | Deoxyribonucleic acid binding activity reduction | Reduced expression of antiapoptotic genes |

Cell Cycle Arrest Dynamics at G0/G1 Phase

IMD-0354 induces robust cell cycle arrest specifically at the G0/G1 phase across multiple cancer cell types through modulation of key cell cycle regulatory proteins. In A375 melanoma cells, treatment results in an increase in G0/G1 phase population from 40% to over 50% within the concentration range of 0.32 to 1.25 micromolar, accompanied by corresponding decreases in S and G2 phases [5] [6].

The molecular mechanism underlying this cell cycle arrest involves upregulation of cyclin-dependent kinase inhibitory proteins p21 and p27 [5] [6]. These proteins bind to cyclin-cyclin-dependent kinase complexes, inhibiting their catalytic activity and preventing progression from G1 to S phase [7] [8]. The processed forms of these inhibitory proteins show increased expression following IMD-0354 treatment, indicating activation of cell cycle checkpoint mechanisms [5].

In human mast cell line-1 cells, IMD-0354 at 0.5 micromolar concentration results in arrest of the cell cycle at the G0/G1 phase within 24 hours of treatment [9] [10]. This arrest is associated with dramatic downregulation of cyclin D3 expression, a critical component for G1/S transition [4]. The compound also affects cyclin D2 and cyclin E expression patterns, though cyclin D1 remains largely unaffected [11].

Breast cancer cell lines demonstrate similar cell cycle arrest patterns, with IMD-0354 inducing G0/G1 arrest and apoptosis in both estrogen receptor positive and estrogen receptor negative cell types [10] [12]. The arrest mechanism involves negative regulation of cell cycle transition through inhibitor of kappa B kinase beta inhibition [12].

The temporal dynamics of cell cycle arrest show dose-dependent characteristics, with higher concentrations leading to more pronounced arrest. At concentrations of 2.5 to 5 micromolar, cells progress from G0/G1 arrest to apoptosis, as evidenced by increased sub-G1 population representing apoptotic cells [5] [6].

| Cell Line | G0/G1 Phase Increase | S Phase Decrease | Key Proteins Affected | Duration |

|---|---|---|---|---|

| A375 melanoma | 40% to >50% | Corresponding decrease | p21, p27 upregulation | Within 0.32-1.25 μM range |

| A431 cells | Significant arrest | Not specified | Not specified | Not specified |

| Human mast cell line-1 cells | Arrest at G0/G1 | Not specified | Cyclin D3 downregulation | 24 hours |

| Melanoma cells | 0.32-1.25 μM range | Corresponding decrease | p21, p27 increased | Time-dependent |

| Breast cancer cells | Cell cycle arrest | Not specified | Cell cycle regulatory proteins | Not specified |

Autophagy Modulation in Solid Tumor Models

IMD-0354 demonstrates potent autophagy-inducing capabilities in solid tumor models through disruption of glutamine metabolism and mechanistic target of rapamycin signaling pathways. The compound functions as a glutamine carrier protein inhibitor, specifically targeting solute carrier family 1 member 5, also known as alanine serine cysteine transporter 2, resulting in sustained low intracellular glutamine levels [5] [13] [14].

In A375 melanoma cells, IMD-0354 treatment leads to increased staining of microtubule-associated protein 1 light chain 3 punctae, a key feature of autophagic cells [5]. This increase in light chain 3 puncta formation occurs as a consequence of prolonged attenuation of glutamine uptake by inhibition of solute carrier family 1 member 5 [5]. The autophagy induction is consistent with previous work demonstrating that glutamine deprivation triggers autophagic responses in cancer cells [5].

The mechanistic basis for autophagy induction involves attenuation of mechanistic target of rapamycin signaling. IMD-0354 treatment results in reduced phosphorylation of p70S6K, a direct substrate of mechanistic target of rapamycin complex 1, indicating suppression of this critical growth and metabolism regulatory pathway [5]. The inhibition of mechanistic target of rapamycin signaling creates cellular conditions favorable for autophagy initiation and progression [5].

Ribonucleic acid sequencing analysis identifies the unfolded protein response, cell cycle, and deoxyribonucleic acid damage pathways as being significantly affected by IMD-0354 treatment [5] [15] [16]. The unfolded protein response activation contributes to autophagy induction through cellular stress mechanisms, while cell cycle disruption and deoxyribonucleic acid damage responses provide additional signals for autophagic clearance of damaged cellular components [5].

Solid tumor models demonstrate pronounced effects of IMD-0354 compared to non-transformed cells, indicating selective targeting of malignant cells [5] [13]. The compound suppresses both two-dimensional and three-dimensional growth of melanoma cells, with enhanced light chain 3 processing and autophagy marker expression observed across multiple tumor-derived cell lines [5].

The autophagy induction by IMD-0354 appears to be concentration and time-dependent, with lower concentrations promoting autophagy and higher concentrations leading to apoptosis [5]. This dual effect suggests that autophagy may initially serve as a survival mechanism, but prolonged or severe metabolic stress ultimately leads to cell death [5].

| Cell Type | Light chain 3 Puncta Formation | Concentration | Mechanism | Related Pathways |

|---|---|---|---|---|

| A375 melanoma cells | Increased staining | Not specified | Glutamine deprivation | Mechanistic target of rapamycin suppression |

| Melanoma cells (general) | Enhanced light chain 3 punctae | Various concentrations | Prolonged glutamine uptake inhibition | Unfolded protein response |

| Tumor-derived cell lines | Autophagy induction | Dose-dependent | Mechanistic target of rapamycin signaling attenuation | Cell cycle pathways |

| A431 cells | Light chain 3 marker increase | Not specified | Solute carrier family 1 member 5 inhibition | Glutamine metabolism |

Mitochondrial Function and Reactive Oxygen Species Regulation

IMD-0354 exerts significant effects on mitochondrial function and reactive oxygen species regulation through disruption of cellular glutamine metabolism and subsequent alterations in energy production pathways. The compound functions as a potent inhibitor of glutamine uptake, achieving sustained low intracellular glutamine levels that directly impact mitochondrial metabolic processes [5] [13].

Glutamine serves as a critical substrate for mitochondrial metabolism, contributing to tricarboxylic acid cycle anaplerosis and supporting oxidative phosphorylation [17]. By inhibiting solute carrier family 1 member 5-mediated glutamine uptake, IMD-0354 disrupts this essential metabolic pathway, leading to alterations in mitochondrial energy production and cellular bioenergetics [5] [14].

The disruption of glutamine metabolism by IMD-0354 results in activation of the unfolded protein response, as identified through ribonucleic acid sequencing analysis [5] [15]. This cellular stress response includes activation of C/EBP homologous protein, a transcription factor that plays crucial roles in endoplasmic reticulum stress-induced apoptosis [18] [19]. C/EBP homologous protein expression increases following IMD-0354 treatment, indicating activation of stress response pathways that can influence mitochondrial function [5].

Mechanistic target of rapamycin signaling attenuation by IMD-0354 affects mitochondrial biogenesis and function. The compound reduces phosphorylation of p70S6K, a key downstream effector of mechanistic target of rapamycin complex 1 that regulates protein synthesis and cellular growth [5]. This reduction in mechanistic target of rapamycin activity can impact mitochondrial biogenesis and oxidative metabolism [20].

Deoxyribonucleic acid damage pathways activated by IMD-0354 treatment further influence mitochondrial function and reactive oxygen species regulation [5] [21]. The compound affects cellular responses to genotoxic stress, which can trigger activation of stress-responsive pathways that modulate mitochondrial metabolism and antioxidant defenses [21] [22].

The metabolic stress induced by glutamine deprivation creates conditions that can lead to increased reactive oxygen species production from mitochondria [23] [24]. However, the specific effects of IMD-0354 on mitochondrial reactive oxygen species generation require further investigation, as the compound primarily acts through metabolic pathway disruption rather than direct mitochondrial targeting [5].

Cellular outcomes of IMD-0354-induced mitochondrial dysfunction include growth suppression, autophagy induction, and ultimately apoptosis [5] [13]. These effects result from the combination of metabolic stress, energy depletion, and activation of multiple cellular stress response pathways [5].

| Parameter | Effect of IMD-0354 | Molecular Target | Downstream Effects | Cellular Outcome |

|---|---|---|---|---|

| Glutamine uptake | Potent inhibition | Solute carrier family 1 member 5 transporter | Sustained low glutamine levels | Growth suppression |

| Mechanistic target of rapamycin signaling | Attenuation of mechanistic target of rapamycin complex 1 | p70S6K phosphorylation | Reduced mechanistic target of rapamycin complex 1 activity | Autophagy induction |

| Cellular metabolism | Altered glutamine metabolism | Glutamine carrier proteins | Energy metabolism disruption | Metabolic stress |

| Oxidative stress response | Unfolded protein response activation | Deoxyribonucleic acid damage pathways | C/EBP homologous protein expression increase | Apoptosis induction |

| Mitochondrial function | Indirect effects via glutamine | Metabolic pathways | Cell death pathways | Cell cycle arrest |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Ma ZY, Zhong ZG, Qiu MY, Zhong YH, Zhang WX. TGF-β1 activates the canonical NF-κB signaling to promote cell survival and proliferation in dystrophic muscle fibroblasts in vitro. Biochem Biophys Res Commun. 2016 Mar 18;471(4):576-81. doi: 10.1016/j.bbrc.2016.02.029. PubMed PMID: 26874278.

3: Maślanka T, Otrocka-Domagała I, Zuśka-Prot M, Mikiewicz M, Przybysz J, Jasiecka A, Jaroszewski JJ. IκB kinase β inhibitor, IMD-0354, prevents allergic asthma in a mouse model through inhibition of CD4(+) effector T cell responses in the lung-draining mediastinal lymph nodes. Eur J Pharmacol. 2016 Mar 15;775:78-85. doi: 10.1016/j.ejphar.2016.02.023. PubMed PMID: 26868187.

4: Olkkonen J, Kouri VP, Hynninen J, Konttinen YT, Mandelin J. Differentially Expressed in Chondrocytes 2 (DEC2) Increases the Expression of IL-1β and Is Abundantly Present in Synovial Membrane in Rheumatoid Arthritis. PLoS One. 2015 Dec 28;10(12):e0145279. doi: 10.1371/journal.pone.0145279. PubMed PMID: 26710124; PubMed Central PMCID: PMC4692547.

5: Kong XJ, Duan LJ, Qian XQ, Xu D, Liu HL, Zhu YJ, Qi J. Tumor-suppressive microRNA-497 targets IKKβ to regulate NF-κB signaling pathway in human prostate cancer cells. Am J Cancer Res. 2015 Apr 15;5(5):1795-804. PubMed PMID: 26175947; PubMed Central PMCID: PMC4497445.

6: Zhao J, Liu C, Bai Y, Wang TY, Kan H, Sun Q. IKK inhibition prevents PM2.5-exacerbated cardiac injury in mice with type 2 diabetes. J Environ Sci (China). 2015 May 1;31:98-103. doi: 10.1016/j.jes.2014.10.018. PubMed PMID: 25968264.

7: Chen YM, Chiang WC, Yang Y, Lai CF, Wu KD, Lin SL. Pentoxifylline Attenuates Proteinuria in Anti-Thy1 Glomerulonephritis via Downregulation of Nuclear Factor-κB and Smad2/3 Signaling. Mol Med. 2015 Apr 13;21:276-84. doi: 10.2119/molmed.2015.00023. PubMed PMID: 25879629; PubMed Central PMCID: PMC4503651.

8: Kinose Y, Sawada K, Makino H, Ogura T, Mizuno T, Suzuki N, Fujikawa T, Morii E, Nakamura K, Sawada I, Toda A, Hashimoto K, Isobe A, Mabuchi S, Ohta T, Itai A, Morishige K, Kurachi H, Kimura T. IKKβ Regulates VEGF Expression and Is a Potential Therapeutic Target for Ovarian Cancer as an Antiangiogenic Treatment. Mol Cancer Ther. 2015 Apr;14(4):909-19. doi: 10.1158/1535-7163.MCT-14-0696. PubMed PMID: 25637316.

9: Verstrepen L, Beyaert R. Receptor proximal kinases in NF-κB signaling as potential therapeutic targets in cancer and inflammation. Biochem Pharmacol. 2014 Dec 15;92(4):519-29. doi: 10.1016/j.bcp.2014.10.017. Review. PubMed PMID: 25449604.

10: Liu C, Fonken LK, Wang A, Maiseyeu A, Bai Y, Wang TY, Maurya S, Ko YA, Periasamy M, Dvonch T, Morishita M, Brook RD, Harkema J, Ying Z, Mukherjee B, Sun Q, Nelson RJ, Rajagopalan S. Central IKKβ inhibition prevents air pollution mediated peripheral inflammation and exaggeration of type II diabetes. Part Fibre Toxicol. 2014 Oct 30;11:53. doi: 10.1186/s12989-014-0053-5. PubMed PMID: 25358444; PubMed Central PMCID: PMC4226918.

11: Stegajev V, Kouri VP, Salem A, Rozov S, Stark H, Nordström DC, Konttinen YT. Activation of histamine H4 receptor inhibits TNFα/IMD-0354-induced apoptosis in human salivary NS-SV-AC cells. Apoptosis. 2014 Dec;19(12):1702-11. doi: 10.1007/s10495-014-1036-6. PubMed PMID: 25239604.

12: Lennikov A, Hiraoka M, Abe A, Ohno S, Fujikawa T, Itai A, Ohguro H. IκB kinase-β inhibitor IMD-0354 beneficially suppresses retinal vascular permeability in streptozotocin-induced diabetic mice. Invest Ophthalmol Vis Sci. 2014 Sep 9;55(10):6365-73. doi: 10.1167/iovs.14-14671. PubMed PMID: 25205865.

13: Oida K, Matsuda A, Jung K, Xia Y, Jang H, Amagai Y, Ahn G, Nishikawa S, Ishizaka S, Jensen-Jarolim E, Matsuda H, Tanaka A. Nuclear factor-ĸB plays a critical role in both intrinsic and acquired resistance against endocrine therapy in human breast cancer cells. Sci Rep. 2014 Feb 17;4:4057. doi: 10.1038/srep04057. PubMed PMID: 24531845; PubMed Central PMCID: PMC3925966.

14: Nishikawa S, Tanaka A, Matsuda A, Oida K, Jang H, Jung K, Amagai Y, Ahn G, Okamoto N, Ishizaka S, Matsuda H. A molecular targeting against nuclear factor-κB, as a chemotherapeutic approach for human malignant mesothelioma. Cancer Med. 2014 Apr;3(2):416-25. doi: 10.1002/cam4.202. PubMed PMID: 24510578; PubMed Central PMCID: PMC3987091.

15: Watanabe R, Azuma RW, Suzuki J, Ogawa M, Itai A, Hirata Y, Komuro I, Isobe M. Inhibition of NF-κB activation by a novel IKK inhibitor reduces the severity of experimental autoimmune myocarditis via suppression of T-cell activation. Am J Physiol Heart Circ Physiol. 2013 Dec;305(12):H1761-71. doi: 10.1152/ajpheart.00159.2013. PubMed PMID: 24097428.

16: Gomez-Cabrero A, Wrasidlo W, Reisfeld RA. IMD-0354 targets breast cancer stem cells: a novel approach for an adjuvant to chemotherapy to prevent multidrug resistance in a murine model. PLoS One. 2013 Aug 27;8(8):e73607. doi: 10.1371/journal.pone.0073607. PubMed PMID: 24014113; PubMed Central PMCID: PMC3754963.

17: He W, Zhang M, Zhao M, Davis LS, Blackwell TS, Yull F, Breyer MD, Hao CM. Increased dietary sodium induces COX2 expression by activating NFκB in renal medullary interstitial cells. Pflugers Arch. 2014 Feb;466(2):357-67. doi: 10.1007/s00424-013-1328-7. PubMed PMID: 23900806; PubMed Central PMCID: PMC3946848.

18: Kaisari S, Rom O, Aizenbud D, Reznick AZ. Involvement of NF-κB and muscle specific E3 ubiquitin ligase MuRF1 in cigarette smoke-induced catabolism in C2 myotubes. Adv Exp Med Biol. 2013;788:7-17. doi: 10.1007/978-94-007-6627-3_2. PubMed PMID: 23835952.

19: Hosokawa S, Haraguchi G, Sasaki A, Arai H, Muto S, Itai A, Doi S, Mizutani S, Isobe M. Pathophysiological roles of nuclear factor kappaB (NF-kB) in pulmonary arterial hypertension: effects of synthetic selective NF-kB inhibitor IMD-0354. Cardiovasc Res. 2013 Jul 1;99(1):35-43. doi: 10.1093/cvr/cvt105. PubMed PMID: 23631839.

20: Fuchimoto J, Kojima T, Kobayashi N, Ohkuni T, Ogasawara N, Masaki T, Obata K, Nomura K, Kondoh A, Shigyo T, Himi T, Sawada N. Hop water extract inhibits double-stranded RNA-induced thymic stromal lymphopoietin release from human nasal epithelial cells. Am J Rhinol Allergy. 2012 Nov-Dec;26(6):433-8. doi: 10.2500/ajra.2012.26.3814. PubMed PMID: 23232191.